![molecular formula C14H12BN3O3 B11757099 Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-オキソ-3,4-ジヒドロベンゾ[d][1,3,2]ジアザボリニン-2(1H)-イル)ピコリン酸メチルは、ユニークなジアザボリニン構造を特徴とする複雑な有機化合物です。
合成方法
合成ルートと反応条件
反応条件は、多くの場合、鈴木・宮浦カップリングなどのパラジウム触媒クロスカップリング反応の使用を必要とします 。この方法は、温和な反応条件と高い官能基許容性のために好まれています。
工業的製造方法
この化合物の工業的製造は、有機ホウ素試薬とパラジウム触媒を用いた大規模な鈴木・宮浦カップリング反応を含む可能性が高いです。 この方法のスケーラビリティにより、工業用途に適しています .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The scalability of this method makes it suitable for industrial applications .
化学反応の分析
反応の種類
6-(4-オキソ-3,4-ジヒドロベンゾ[d][1,3,2]ジアザボリニン-2(1H)-イル)ピコリン酸メチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、オキソ基をヒドロキシル基に変換することができます。
置換: この化合物は、官能基が求核剤によって置換される求核置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。 反応条件は、目的の変換に応じて異なりますが、一般的には制御された温度と不活性雰囲気を使用します .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールを生成する可能性があります。 置換反応は、さまざまな官能基化誘導体を生成する可能性があります .
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害剤として、または生体経路の研究のためのプローブとして研究されています。 ジアザボリニン構造は、生体分子と相互作用する能力のために特に興味深いものです .
医学
医薬品化学では、この化合物とその誘導体は、潜在的な治療特性について調査されています。 それらは、特定の酵素または受容体を標的とする新薬の開発におけるリード化合物として役立つ可能性があります .
産業
工業分野では、この化合物は、その安定性と反応性のために、ポリマーやコーティングなどの高度な材料の製造に使用することができます .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The diazaborinin structure is particularly interesting for its ability to interact with biological molecules .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
作用機序
6-(4-オキソ-3,4-ジヒドロベンゾ[d][1,3,2]ジアザボリニン-2(1H)-イル)ピコリン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。ジアザボリニン環は、金属イオンと安定な錯体を形成することができ、その後、触媒サイクルに参加することができます。 さらに、この化合物は、特定の酵素の活性部位に結合することにより、これらの酵素の活性を阻害することができます .
類似化合物の比較
類似化合物
6-メチル-2-オキソ-1,2-ジヒドロキノリン-3-カルバルデヒド-チオセミカルバゾン: これらの化合物は、類似の構造モチーフを共有し、その生物学的活性について研究されています.
4H-ベンゾ[d][1,3]オキサジン: これらの化合物は、ヘテロ環状構造も特徴とし、医薬品化学における潜在的な用途について調査されています.
独自性
6-(4-オキソ-3,4-ジヒドロベンゾ[d][1,3,2]ジアザボリニン-2(1H)-イル)ピコリン酸メチルを際立たせているのは、独特のジアザボリニン環であり、これは独特の化学的性質と反応性をもたらします。 これは、研究や産業におけるさまざまな用途に役立つ化合物です .
類似化合物との比較
Similar Compounds
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones: These compounds share a similar structural motif and are studied for their biological activity.
4H-Benzo[d][1,3]oxazines: These compounds also feature a heterocyclic structure and are investigated for their potential in medicinal chemistry.
Uniqueness
What sets Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate apart is its unique diazaborinin ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C14H12BN3O3 |
|---|---|
分子量 |
281.08 g/mol |
IUPAC名 |
methyl 6-(4-oxo-1,3-dihydro-1,3,2-benzodiazaborinin-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BN3O3/c1-21-14(20)11-7-4-8-12(16-11)15-17-10-6-3-2-5-9(10)13(19)18-15/h2-8,17H,1H3,(H,18,19) |
InChIキー |
ZEDVIWYCNSBZJH-UHFFFAOYSA-N |
正規SMILES |
B1(NC2=CC=CC=C2C(=O)N1)C3=NC(=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11757018.png)
![10-Chloronaphtho[2,1-b]benzofuran](/img/structure/B11757025.png)
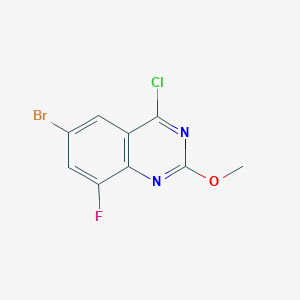
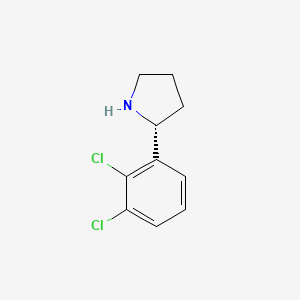
![6,7,8,9-Tetrahydro-5H-cycloocta[c]pyridin-10-imine](/img/structure/B11757046.png)
![[6-(4-Bromophenoxy)pyridin-3-yl]methanamine](/img/structure/B11757048.png)
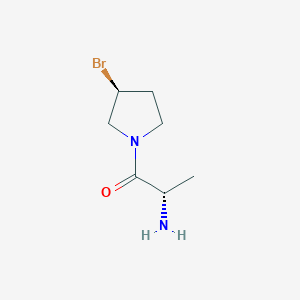
![2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid](/img/structure/B11757065.png)

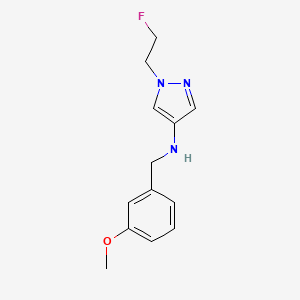

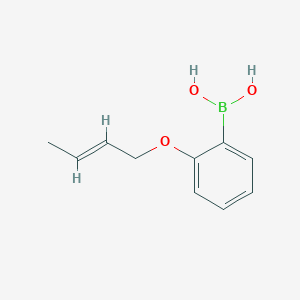
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
